molecular formula C18H23N5O B2368273 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 585559-30-4

2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2368273
CAS No.: 585559-30-4
M. Wt: 325.416
InChI Key: WEHARUUGPUOCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreCommon reagents used in these reactions include methanesulfonic acid and various catalysts to facilitate the cyclization and functionalization steps .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its butyl and propyl groups contribute to its lipophilicity and ability to interact with lipid membranes, enhancing its bioavailability and efficacy .

Properties

IUPAC Name

2-amino-1-butyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-5-11-23-16(19)14(18(24)20-10-4-2)15-17(23)22-13-9-7-6-8-12(13)21-15/h6-9H,3-5,10-11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHARUUGPUOCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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